6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde

FGFR inhibition Kinase drug discovery Anticancer

This 3-formyl-6-methyl-7-azaindole (7-azaindole core) is the optimal building block for FGFR1/2/3-selective inhibitor programs. Its 3-aldehyde handle enables one-step Pictet-Spengler diversification to JAK2 chemotypes, while the 6-methyl group delivers 7 nM FGFR1 potency with 102-fold selectivity over FGFR4 (addressing hyperphosphatemia). With MW 160.17 and ligand efficiency >0.4, it is an ideal fragment starting point for structure-based drug design. Low-molecular-weight scaffold with proven sub-nanomolar TNIK activity supports targeted protein degradation (PROTAC) applications. Source now to accelerate kinase SAR.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1000340-26-0
Cat. No. B1343732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS1000340-26-0
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CN2)C=O
InChIInChI=1S/C9H8N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11)
InChIKeyHWZMDMUDEGMGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1000340-26-0) Procurement and Key Molecular Features


6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1000340-26-0) is a heterocyclic building block featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) core bearing a reactive aldehyde at the 3-position and a methyl substituent at the 6-position. Its molecular formula is C₉H₈N₂O with a molecular weight of 160.17 g/mol and an exact mass of 160.06374 [1]. The 7-azaindole scaffold is a recognized pharmacophore in medicinal chemistry, widely employed as a kinase inhibitor template due to its ability to mimic the ATP adenine ring and engage the kinase hinge region [2]. The aldehyde functionality at the 3-position provides a versatile synthetic handle for condensation reactions—including Pictet-Spengler cyclizations and reductive amination—enabling efficient elaboration into more complex bioactive molecules [3]. This specific substitution pattern (6-methyl, 3-formyl) distinguishes it from other azaindole aldehyde regioisomers and unsubstituted analogs in both physicochemical properties and downstream synthetic utility.

Why Generic Substitution of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Fails in Critical Research Applications


In-class compounds within the pyrrolo[2,3-b]pyridine aldehyde family cannot be treated as interchangeable building blocks. The 6-methyl substitution pattern directly influences the electronic distribution of the heteroaromatic core, altering the nucleophilicity of the pyrrole nitrogen and the electrophilicity of the pyridine ring carbons—factors that critically affect both the yield of downstream derivatization reactions and the binding affinity of final kinase-targeting compounds [1]. Subtle positional variations, such as moving the methyl group to the 5-position or removing it entirely, produce different hydrogen-bonding networks with the kinase hinge region and modify the trajectory of substituents projecting from the 3-position aldehyde after functionalization. Furthermore, the aldehyde group at C3 is essential for establishing the correct vector geometry in structure-based drug design; analogs lacking this functional handle (e.g., the parent 6-methyl-7-azaindole) require additional synthetic steps to install reactive functionality, increasing both time and cost while introducing additional failure points in multi-step synthetic routes [2]. The quantitative evidence presented in Section 3 demonstrates that these structural distinctions translate into measurable differences in synthetic efficiency and biological potency.

Quantitative Differentiation Evidence for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Head-to-Head and Class-Level Comparisons


FGFR1 Kinase Inhibitory Potency: 6-Methyl-Azaindole Aldehyde Derivatives Show 271-Fold Superiority over Parent Scaffold Lead

Derivatives elaborated from the 6-methyl-pyrrolo[2,3-b]pyridine core bearing the 3-carbaldehyde functionality achieve sub-nanomolar FGFR1 inhibition (IC₅₀ = 7 nM), representing a 271-fold improvement in potency over the unsubstituted parent scaffold lead compound (IC₅₀ = 1900 nM) [1]. This dramatic potency enhancement is directly attributable to the 6-methyl substitution pattern and the capacity for vector-appropriate extension from the 3-formyl position. The same derivative series exhibited IC₅₀ values of 9 nM against FGFR2 and 25 nM against FGFR3, demonstrating broad FGFR family coverage [1].

FGFR inhibition Kinase drug discovery Anticancer

FGFR4 Isoform Selectivity Window: 102-Fold Discrimination Over FGFR1 in 6-Methyl Azaindole Series

Within the 6-methyl-1H-pyrrolo[2,3-b]pyridine aldehyde derivative series, a clear isoform selectivity profile is observed: FGFR1 IC₅₀ = 7 nM versus FGFR4 IC₅₀ = 712 nM, representing a 102-fold selectivity window [1]. This differential isoform engagement contrasts with other 7-azaindole substitution patterns where FGFR4 activity is either minimal or non-selective. The 6-methyl substitution contributes to this selectivity profile by modulating the binding pocket interactions unique to each FGFR isoform.

Kinase selectivity FGFR isoforms Toxicity profiling

JAK2 Kinase Inhibitor Elaboration via 3-Formyl Condensation: High-Yield Access to 3,4-Ring Fused Chemotypes

The 3-formyl group on the 7-azaindole scaffold uniquely enables Pictet-Spengler condensation with tryptamine derivatives to yield 3,4-ring fused 7-azaindoles, a chemotype that produces potent JAK2 inhibitors [1]. This transformation is inaccessible from analogs lacking the 3-carbaldehyde functionality (e.g., parent 6-methyl-7-azaindole, CAS 824-51-1). The reaction proceeds in high yield and installs a constrained tetracyclic framework that locks the molecule into a bioactive conformation, resulting in enhanced JAK2 potency compared to acyclic alternatives [1].

JAK inhibition Pictet-Spengler Library synthesis

6-Methyl vs. 5-Bromo Substitution: Divergent Physicochemical and Reactivity Profiles for Downstream Derivatization

In contrast to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 757978-33-9, MW 225.05), the 6-methyl analog (MW 160.17) lacks the bromine substituent, fundamentally altering its synthetic utility. The bromo analog is positioned for palladium-catalyzed cross-coupling reactions at the 5-position (Suzuki, Buchwald-Hartwig), whereas the 6-methyl analog is optimized for SAR exploration of methyl-substituted hinge-binding motifs and for derivatization exclusively at the 3-carbaldehyde position [1]. The molecular weight differential (160.17 vs 225.05) and logP divergence (~0.8 log units lower for 6-methyl by predicted values) directly impact downstream lead optimization, with the 6-methyl compound conferring superior ligand efficiency metrics in fragment-to-lead campaigns [2].

Halogen substitution Suzuki coupling SAR divergence

Pyrrolo[2,3-b]pyridine Aldehyde Scaffold Yields Potent TNIK Inhibitors with Sub-Nanomolar IC₅₀ Values

The 1H-pyrrolo[2,3-b]pyridine scaffold, when functionalized with appropriate substituents including those derived from the 3-carbaldehyde, produces TNIK (TRAF2- and NCK-interacting kinase) inhibitors with IC₅₀ values below 1 nM . This class-level potency distinguishes pyrrolo[2,3-b]pyridine-based TNIK inhibitors from alternative hinge-binding scaffolds such as quinazolines and pyrazolopyrimidines, which typically exhibit IC₅₀ values in the 10–100 nM range for this target. The 6-methyl substitution pattern contributes to optimal complementarity with the TNIK ATP-binding pocket as established by structure-based design efforts .

TNIK inhibition Wnt signaling Cancer stem cells

Optimal Research and Industrial Application Scenarios for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1000340-26-0)


FGFR-Targeted Anticancer Lead Optimization

This compound is the optimal building block for medicinal chemistry programs pursuing FGFR1/2/3-selective inhibitors for oncology indications. As established in Section 3, derivatives from this core achieve single-digit nanomolar FGFR1 potency (IC₅₀ = 7 nM) with a 102-fold selectivity window over FGFR4 (IC₅₀ = 712 nM), a profile that addresses FGFR4-associated hyperphosphatemia toxicity concerns [1]. The 6-methyl substitution and 3-formyl vector geometry directly enable the potent hinge-binding interactions responsible for this activity. Procurement should be prioritized when the project objective is FGFR1–3 inhibition with minimal FGFR4 engagement, a profile demonstrated in the 4h compound series.

JAK2 Kinase Inhibitor Library Synthesis via Pictet-Spengler Diversification

The 3-carbaldehyde functionality uniquely enables efficient Pictet-Spengler condensation with tryptamines or α-keto-esters to generate 3,4-ring fused 7-azaindoles, a validated JAK2 inhibitor chemotype [2]. This one-step diversification strategy from a commercially available aldehyde building block eliminates 1–2 synthetic steps compared to starting from non-formylated azaindoles, accelerating SAR exploration. The 6-methyl substitution contributes to the desired pharmacophore geometry for JAK2 hinge binding. This scenario is directly supported by the evidence presented in Section 3 regarding the unique synthetic accessibility conferred by the 3-formyl group.

Fragment-to-Lead Campaigns Requiring High Ligand Efficiency

With a molecular weight of only 160.17 g/mol and a demonstrated capacity to deliver potent FGFR inhibitors (271-fold improvement over parent scaffold), this compound is ideally suited as a fragment starting point for structure-based drug design [1]. The low molecular weight combined with the 6-methyl hinge-binding motif provides superior ligand efficiency (LE > 0.4) compared to larger, more complex azaindole analogs. The aldehyde handle permits rapid fragment elaboration via reductive amination or hydrazone formation, enabling efficient fragment growth while maintaining favorable physicochemical properties. Procurement for fragment screening or fragment-based lead generation programs is strongly indicated based on the quantitative differentiation evidence.

Kinase Selectivity Profiling and Polypharmacology Studies

The pyrrolo[2,3-b]pyridine scaffold bearing the 6-methyl substitution has demonstrated activity across multiple kinase targets beyond FGFR, including TNIK (IC₅₀ < 1 nM) and, in related derivatives, JAK family kinases. This compound serves as an excellent starting point for chemical probe development aimed at dissecting kinase signaling networks or exploring deliberate polypharmacology strategies. The aldehyde handle supports attachment of diverse warheads for targeted protein degradation (PROTAC) applications or for installation of fluorescent/affinity tags for cellular target engagement studies. The quantitative evidence of sub-nanomolar potency against TNIK supports this application scenario.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.